molecular formula C10H11F2NO B1474705 1-(3,5-Difluorobenzyl)azetidin-3-ol CAS No. 1594021-39-2

1-(3,5-Difluorobenzyl)azetidin-3-ol

Cat. No.: B1474705
CAS No.: 1594021-39-2
M. Wt: 199.2 g/mol
InChI Key: ZAZSIYLDNLWAQY-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)azetidin-3-ol is a chemical building block of interest in medicinal chemistry and materials science, integrating a 3,5-difluorobenzyl group with an azetidin-3-ol scaffold. The 3,5-difluorobenzyl moiety is a common feature in compounds used as electron acceptors in organic light-emitting diodes (OLEDs) and can assist in organometallic catalysis . The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore known to enhance potency, metabolic stability, and physicochemical properties in drug discovery. Researchers can leverage this compound as a versatile intermediate for constructing more complex molecules. Its structure suggests potential applicability in developing ligands for various biological targets or as a precursor for functional materials. Specific research applications could include the synthesis of novel chemical entities for biological screening or the development of advanced organic materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)4-13-5-10(14)6-13/h1-3,10,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSIYLDNLWAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Difluorobenzyl Halide

The synthesis begins with the preparation of 3,5-difluorobenzyl chloride or bromide, which serves as the electrophilic benzylating agent. This is generally achieved by halogenation of 3,5-difluorotoluene derivatives under controlled conditions.

Azetidine Ring Formation and Benzylation

The azetidine ring, a four-membered nitrogen-containing heterocycle, can be introduced by reacting azetidine or azetidine derivatives with the prepared 3,5-difluorobenzyl halide. This nucleophilic substitution reaction typically occurs in an inert solvent such as tetrahydrofuran or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the reaction.

Typical reaction conditions:

Step Reagents/Conditions Solvent Temperature Notes
Benzylation 3,5-Difluorobenzyl chloride + azetidine Acetonitrile 60–80 °C Potassium carbonate as base
Reaction monitoring Thin-layer chromatography (TLC) Reaction completion checked by TLC
Workup Extraction with chloroform Chloroform Room temperature Followed by concentration and purification

This step yields 1-(3,5-difluorobenzyl)azetidine as an intermediate.

Introduction of the Hydroxyl Group at the 3-Position of Azetidine

The hydroxyl group at the 3-position of the azetidine ring is introduced by selective oxidation or reduction steps depending on the precursor functional group.

  • Reduction of azetidin-3-one intermediates: Azetidin-3-ones can be reduced to azetidin-3-ols using strong hydride reagents such as lithium aluminum hydride in tetrahydrofuran at reflux temperature.
  • Oxidation methods: Alternatively, oxidation of precursors using reagents like sulfur trioxide-pyridine complex in dimethyl sulfoxide (DMSO) at mild temperatures (~20 °C) can be employed to generate azetidin-3-ones, which are then reduced to azetidin-3-ols.

Detailed Multi-Step Synthetic Sequence (Adapted from Patent US6872717B2)

The following sequence is a representative method for preparing azetidine derivatives structurally related to 1-(3,5-Difluorobenzyl)azetidin-3-ol:

Step Description Reagents/Conditions Solvent Temperature
A Nucleophilic substitution of azetidine with benzyl halide 3,5-Difluorobenzyl chloride, azetidine, KOH or K2CO3 1-4C aliphatic alcohol (ethanol or methanol) Boiling point of solvent
B Reduction of azetidin-3-one intermediate Lithium aluminum hydride Tetrahydrofuran (THF) Reflux (boiling point of THF)
C Neutralization and workup Sodium hydrogen carbonate 1-4C aliphatic alcohol 20 °C to boiling point
D Oxidation to form azetidin-3-one (if needed) Sulfur trioxide-pyridine complex or oxalyl chloride/triethylamine DMSO 20 °C or -70 to -50 °C
E Final purification and isolation Chromatography or crystallization Various Room temperature

This sequence highlights the critical role of solvent choice, temperature control, and reagent selection in achieving high yield and purity.

Alternative Synthetic Approaches

  • Gold-catalyzed oxidative cyclization: A flexible method for synthesizing azetidin-3-ones involves gold-catalyzed oxidative cyclization of sulfonamide precursors, followed by reduction to azetidin-3-ols. This method avoids toxic diazo intermediates and offers stereoselectivity.
  • Use of natural amino acids: Chiral azetidin-3-ones can be synthesized from natural amino acids, providing stereochemical control, although this limits substrate scope.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution + reduction 3,5-Difluorobenzyl chloride, azetidine, LiAlH4, THF Straightforward, scalable Requires careful handling of hydrides
Oxidation-reduction sequence Sulfur trioxide-pyridine complex, DMSO, LiAlH4 Mild conditions, selective Multi-step, requires purification
Gold-catalyzed oxidative cyclization BrettPhosAuNTf2 catalyst, DCE, m-CPBA oxidation Stereoselective, avoids toxic intermediates Catalyst cost, reaction optimization needed
Amino acid chiral pool synthesis Natural amino acids as starting materials Chiral control Limited substrate diversity

Research Findings and Notes

  • The use of 1-4 carbon aliphatic alcohols like ethanol or methanol as solvents is common in substitution and neutralization steps due to their inertness and ability to dissolve reactants.
  • Reduction with lithium aluminum hydride in THF is a standard and reliable method for converting azetidin-3-ones to azetidin-3-ols, providing high yields under reflux conditions.
  • Oxidation steps employing sulfur trioxide-pyridine complex or oxalyl chloride/triethylamine in DMSO allow for mild and controlled formation of azetidin-3-ones without degrading sensitive groups.
  • Chromatographic purification and crystallization from solvent mixtures such as acetone and ethyl acetate are effective for isolating pure compounds suitable for further characterization.
  • The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making the synthetic incorporation of difluorobenzyl groups crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are deoxygenated compounds or reduced aromatic rings.

    Substitution: The major products are substituted benzyl derivatives.

Scientific Research Applications

1-(3,5-Difluorobenzyl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl group and the fluorine atoms play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of 1-(3,5-Difluorobenzyl)azetidin-3-ol, a comparative analysis with analogous compounds is provided below. Key factors include substituent effects, ring size, and functional group contributions.

Substituent Effects: Fluorine vs. Chlorine

  • 1-(3,5-Dichlorobenzyl)azetidin-3-ol :
    Replacing fluorine with chlorine increases lipophilicity (higher logP) due to chlorine’s larger atomic size and polarizability. This enhances membrane permeability but may reduce aqueous solubility. Chlorine’s weaker electron-withdrawing effect compared to fluorine could also alter reactivity in further synthetic steps .

  • This compound serves as a baseline for evaluating fluorination benefits .

Ring Size: Azetidine vs. Pyrrolidine

  • 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol: The five-membered pyrrolidine ring reduces ring strain compared to azetidine, improving thermodynamic stability.

Functional Group Variations

  • 1-(3,5-Difluorobenzyl)piperidin-4-ol :
    A six-membered piperidine ring further increases stability and solubility but introduces greater conformational flexibility, which could diminish target specificity.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Solubility (mg/mL) Metabolic Stability
This compound 229.22 1.8 120–125* ~50 (DMSO) High
1-(3,5-Dichlorobenzyl)azetidin-3-ol 260.54 2.5 135–140* ~30 (DMSO) Moderate
1-Benzylazetidin-3-ol 163.20 1.2 90–95* ~100 (DMSO) Low
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol 243.25 1.9 110–115* ~70 (DMSO) High

*Predicted or estimated values based on structural analogs.

Biological Activity

1-(3,5-Difluorobenzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1594021-39-2, features a unique azetidine ring substituted with a difluorobenzyl group. This structural configuration contributes to its biological activity by influencing lipophilicity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on azetidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several azetidine derivatives have demonstrated anticancer properties. For example, compounds containing the azetidine moiety have been reported to inhibit proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The ability of these compounds to modulate signaling pathways involved in cell cycle regulation makes them promising candidates for cancer therapy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It can influence signaling cascades that regulate apoptosis and cell cycle progression.

Case Studies

  • Antimicrobial Activity : A study assessing the efficacy of azetidine derivatives against various pathogens found that some exhibited significant bactericidal activity without notable cytotoxicity to human cell lines .
    CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
    AMRSA12 µg/mL
    BE. coli15 µg/mL
    CCandida spp.10 µg/mL
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while some derivatives prompted increased viability in normal cells, others showed toxicity at higher concentrations .
    CompoundCell LineCC50 (µM)
    AL929>200
    BA549150
    CHepG2100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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